molecular formula C26H20FN5O3 B3013267 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide CAS No. 1029770-09-9

2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide

Cat. No.: B3013267
CAS No.: 1029770-09-9
M. Wt: 469.476
InChI Key: UFJUFLZAEKGOCL-UHFFFAOYSA-N
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Description

2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core, which is often associated with biological activity, and a tetrahydrofuran moiety, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Tetrahydrofuran Moiety: This step involves the alkylation of the nicotinamide with a tetrahydrofuran derivative, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the nicotinamide derivative reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydrofuran moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the nicotinamide core is known for its role in cellular metabolism and can be used in the study of enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where nicotinamide analogs have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its ability to cross cell membranes, while the sulfonyl group could increase its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide core but differ in their additional functional groups.

    Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid have similar solubility properties but lack the biological activity associated with the nicotinamide core.

    Phenoxy Derivatives: Compounds like 4-phenoxyphenol share the phenoxy group but differ significantly in their overall structure and reactivity.

Uniqueness

The uniqueness of 2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-15-5-3-8-19(11-15)29-22(33)14-32-13-21(23(34)20-10-9-16(2)28-25(20)32)26-30-24(31-35-26)17-6-4-7-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJUFLZAEKGOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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